

(R)-IBR2 as a RAD51 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-IBR2	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(R)-IBR2**, a potent small molecule inhibitor of the RAD51 protein. This document details its mechanism of action, impact on DNA repair pathways, and its potential as a therapeutic agent. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to RAD51 and its Role in Homologous Recombination

RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] As a eukaryotic homolog of the bacterial RecA protein, RAD51 forms a nucleoprotein filament on single-stranded DNA (ssDNA) overhangs at the site of a DSB. This filament is essential for the search for a homologous DNA sequence on a sister chromatid, which is then used as a template to accurately repair the break. Given its central role in maintaining genomic integrity, dysregulation of RAD51 is frequently observed in various cancers. Overexpression of RAD51 is often associated with resistance to DNA-damaging cancer therapies, making it a compelling target for drug development.

(R)-IBR2: A Specific Inhibitor of RAD51



(R)-IBR2 is the (R)-enantiomer of IBR2, a small molecule identified for its ability to directly bind to and inhibit RAD51. While much of the publicly available data refers to the racemic mixture "IBR2," it is understood that the (R)-isomer is the biologically active component. IBR2 has been shown to disrupt the normal function of RAD51, leading to impaired HR, increased sensitivity to DNA damaging agents, and induction of apoptosis in cancer cells.[1]

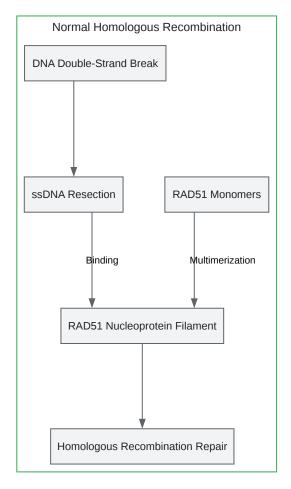
Mechanism of Action

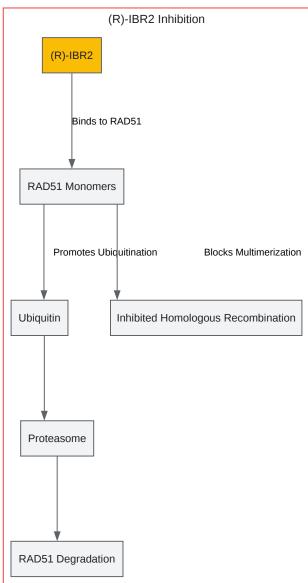
(R)-IBR2 exerts its inhibitory effect on RAD51 through a multi-faceted mechanism:

- Disruption of RAD51 Multimerization: (R)-IBR2 binds to a hydrophobic pocket on the RAD51 protein, which is critical for the protomer-protomer interactions required for the formation of the RAD51 nucleoprotein filament. By occupying this site, (R)-IBR2 prevents the assembly of functional RAD51 multimers on ssDNA.[2]
- Promotion of Proteasome-Mediated Degradation: Treatment with IBR2 has been shown to lead to a time-dependent decrease in cellular RAD51 protein levels.[1][3] This is achieved by promoting the ubiquitination of RAD51, targeting it for degradation by the proteasome.[1][3]

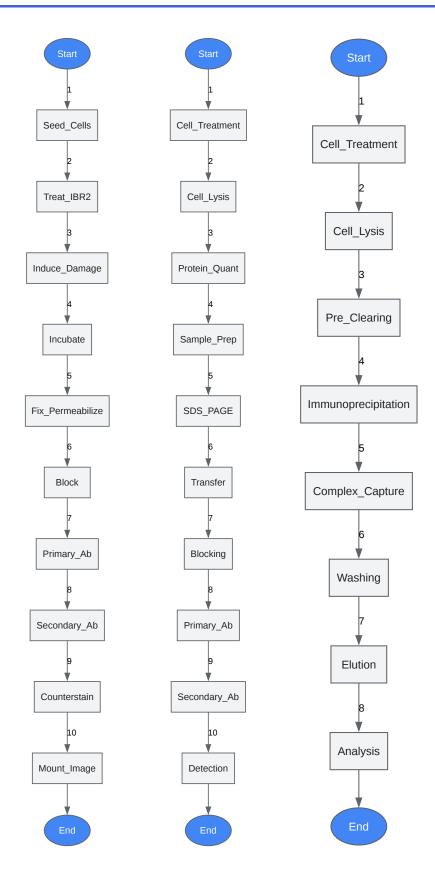
The following diagram illustrates the proposed mechanism of action of **(R)-IBR2**.











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References

- 1. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-IBR2 as a RAD51 Inhibitor: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584902#r-ibr2-as-a-rad51-inhibitor]

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